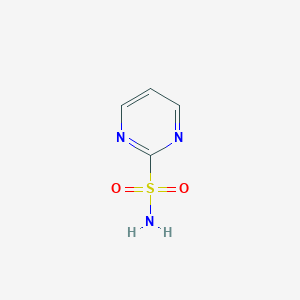

Pyrimidine-2-sulfonamide

Overview

Description

Pyrimidine-2-sulfonamide is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a sulfonamide group at the second position. Pyrimidines are crucial structural units in many natural and synthetic compounds, including nucleotides and various pharmacologically active molecules. The sulfonamide group imparts unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and drug development .

Mechanism of Action

Target of Action

Pyrimidine-2-sulfonamide primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, thereby preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a deficiency of this vital nutrient in the bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid metabolism cycle . Folic acid is a precursor of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . Therefore, the action of this compound ultimately inhibits bacterial DNA synthesis and cell division .

Pharmacokinetics

The wide distribution of these drugs allows them to reach various tissues and exert their antibacterial effects .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, it prevents the formation of DNA in bacteria, thereby inhibiting their growth and replication .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, resistance to one sulfonamide often indicates resistance to all, suggesting that bacteria can develop mechanisms to evade the action of these drugs .

Biochemical Analysis

Biochemical Properties

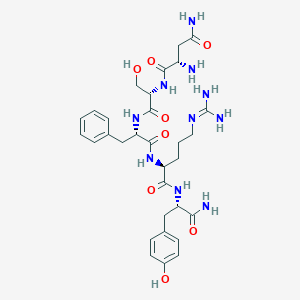

Pyrimidine-2-sulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with human estrogen receptor alpha (ERα) and CDK2/Cyclin proteins Additionally, this compound derivatives have demonstrated antibacterial properties, exhibiting effectiveness against microorganisms such as Klebsiella pneumoniae .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 . The compound’s impact on cell function is evident through its ability to modulate cell signaling pathways and alter gene expression, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to human estrogen receptor alpha and CDK2/Cyclin proteins with high affinity, leading to enzyme inhibition and subsequent alterations in cellular processes . These interactions contribute to the compound’s anticancer and antibacterial properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that this compound maintains its activity over extended periods, while in vivo studies have highlighted its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated threshold effects, where low doses exhibit therapeutic benefits, while high doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects of this compound is essential for optimizing its therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as CDK2/Cyclin proteins play a significant role in its metabolic effects . These interactions contribute to the compound’s overall pharmacological profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery to target sites.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the compound’s activity and function within cells . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide reagents. One common method includes the reaction of 2-chloropyrimidine with sulfonamide in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions helps achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The sulfonamide group can be reduced to form amine derivatives.

Substitution: The pyrimidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pyrimidine-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: Investigated for its potential as an anticancer, antibacterial, and antimalarial agent. .

Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Sulfadiazine: Another sulfonamide with antibacterial properties.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase.

Uniqueness: Pyrimidine-2-sulfonamide stands out due to its dual functionality, combining the properties of both pyrimidine and sulfonamide groups. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name |

pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBIYLGJUVNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595001 | |

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142047-90-3 | |

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: Pyrimidine-2-sulfonamide herbicides, like many other sulfonylureas and triazolopyrimidines, primarily target acetolactate synthase (ALS) [, , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

A: Inhibition of ALS disrupts the biosynthesis of essential branched-chain amino acids, ultimately leading to the cessation of plant growth and death [, ].

A: Yes, Pyrimidine-2-sulfonamides generally exhibit greater phytotoxicity towards dicotyledonous plants (dicots) compared to monocotyledonous plants (monocots). This selectivity is attributed to variations in uptake rates and metabolic rates of the herbicide between these plant groups [].

A: The core structure consists of a pyrimidine ring with a sulfonamide group at the 2-position. Various substituents are typically attached to the pyrimidine and sulfonamide nitrogen, resulting in a diverse range of compounds. For instance, Flumetsulam is N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-α]this compound [, ].

A: Researchers frequently utilize Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to confirm the structure of synthesized Pyrimidine-2-sulfonamides [, , ].

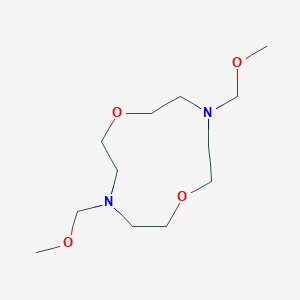

A: Environmental factors like soil pH significantly affect the sorption and degradation of Pyrimidine-2-sulfonamides []. For example, Flumetsulam, with its acidic nature, demonstrates increased sorption to soil organic matter at lower pH levels [].

A: Yes, a biotype of Stellaria media resistant to chlorsulfuron exhibited complete cross-resistance to N-[2,6-dichlorophenyl]-5,7-dimethyl-1,2,4-triazolo[1,5a]this compound (D489), suggesting a common binding site on the ALS enzyme [].

A: Research indicates potential sensitization and respiratory effects upon exposure to 3-amino-5-mercapto-1,2,4-triazole (AMT), a chemical used in the production of certain this compound herbicides like Flumetsulam [, ]. Studies in mice demonstrated that dermal exposure to AMT can induce sensitization, airway hyperreactivity, and inflammatory responses in the lungs [].

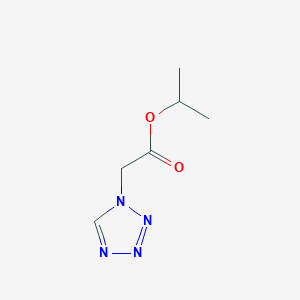

A: Microbial activity is the primary driver of this compound degradation in soil. Studies on Florasulam degradation revealed a multi-step pathway involving the breakdown of the methoxy group, triazolopyrimidine ring, and sulfonamide bridge, ultimately leading to mineralization [].

A: Key degradation products include N-(2,6-difluorophenyl)-8-fluoro-5-hydroxy[1,2,4]triazolo[1,5-c]this compound, N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid, and 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid [].

A: Methods for analyzing this compound residues in environmental and biological samples often involve extraction followed by sensitive techniques like high-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) [, , ].

A: Studies indicate that the type and position of substituents on the pyrimidine and phenyl rings significantly affect the herbicidal activity of Pyrimidine-2-sulfonamides. For example, the presence of electron-withdrawing groups on the phenyl ring generally enhances herbicidal activity [, , ].

A: Yes, X-ray crystallography and computational studies suggest that the conformation of these molecules, particularly the dihedral angle between the triazolopyrimidine system and the benzene ring, can influence their binding affinity to ALS and thus their herbicidal efficacy [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B129763.png)